molecular formula C32H55NO23 B15176226 Lactosillan CAS No. 83712-86-1

Lactosillan

Cat. No.: B15176226
CAS No.: 83712-86-1
M. Wt: 821.8 g/mol
InChI Key: LGNAXCRAGJPZAU-LVDOCHHTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lactosillan is synthesized by a biosynthetic gene cluster (bgc66) located on a plasmid in Lactobacillus gasseri . The synthesis involves multiple genes that code for proteins performing specific functions in the production of this compound. The process includes the formation of a thiopeptide structure through a series of enzymatic reactions.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Lactobacillus gasseri under controlled conditions to optimize the yield of the antibiotic. The bacteria are grown in bioreactors with specific nutrient media, and the antibiotic is extracted and purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Lactosillan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thiopeptide structure.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds with altered biological activities.

Scientific Research Applications

Lactosillan has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study thiopeptide synthesis and reactions.

    Biology: Investigated for its role in the human microbiome and its interactions with other microorganisms.

    Medicine: Explored as a potential antibiotic to treat infections resistant to conventional antibiotics.

    Industry: Used in the development of new antimicrobial agents and preservatives for food and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: Lactosillan is unique due to its specific production by Lactobacillus gasseri and its potential to combat antibiotic-resistant infections. Unlike other thiopeptide antibiotics, this compound has a distinct biosynthetic pathway and molecular structure that confer unique biological properties.

Properties

CAS No.

83712-86-1

Molecular Formula

C32H55NO23

Molecular Weight

821.8 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5R,6S)-4,5,6-trihydroxy-2-methyloxan-3-yl]oxyoxan-3-yl]oxy-4-hydroxy-2-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO23/c1-7-24(18(41)20(43)28(47)48-7)54-30-22(45)19(42)25(8(2)49-30)55-32-27(56-31-21(44)17(40)15(38)12(6-35)52-31)23(46)26(9(3)50-32)53-29-13(33-10(4)36)16(39)14(37)11(5-34)51-29/h7-9,11-32,34-35,37-47H,5-6H2,1-4H3,(H,33,36)/t7-,8-,9-,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31-,32-/m0/s1

InChI Key

LGNAXCRAGJPZAU-LVDOCHHTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

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